molecular formula C25H43ClN2O4S B8312844 4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide CAS No. 26093-36-7

4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide

Cat. No. B8312844
Key on ui cas rn: 26093-36-7
M. Wt: 503.1 g/mol
InChI Key: DYDHQWBIKTYVDG-UHFFFAOYSA-N
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Patent
USH0000963

Procedure details

300 ml of chloroform was added to 100 g of 4-chloro-3-nitrobenzenesulfonyl chloride. The solution was then cooled to a temperature of 0° C. A chloroform solution of 84.3 g of methyloctadecylamine was added dropwise to the solution. 39.5 g of triethylamine was then added dropwise to the solution while the temperature thereof was kept at 0° to 10° C. The solution was stirred at room temperature for 1 hour. Chloroform was removed from the solution under reduced pressure. 500 ml of methanol was added to the residue. The reaction mixture was heated to complete dissolution. The solution was cooled., The resulting crystals were filtered off and dried. (Yield: 109 g (71%); m.p.: 86°-87° C.)
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17].[CH3:19][NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>C(N(CC)CC)C>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([N:20]([CH3:19])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=[O:14])=[O:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
84.3 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
39.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thereof was kept at 0° to 10° C
CUSTOM
Type
CUSTOM
Details
Chloroform was removed from the solution under reduced pressure
ADDITION
Type
ADDITION
Details
500 ml of methanol was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
, The resulting crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N(CCCCCCCCCCCCCCCCCC)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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